
Methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylprop-2-enoate, 2-methylpropyl prop-2-enoate, oxiran-2-ylmethyl 2-methylprop-2-enoate, and prop-2-enenitrile are organic compounds with diverse applications in various fields such as chemistry, biology, medicine, and industry. These compounds are known for their unique chemical structures and properties, which make them valuable in different scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Methyl 2-methylprop-2-enoate
Synthetic Route: This compound can be synthesized through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-70°C) and requires continuous removal of water to drive the reaction to completion.
-
2-methylpropyl prop-2-enoate
Synthetic Route: This compound can be prepared by the esterification of propionic acid with isobutanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is conducted at temperatures ranging from 50-80°C with the removal of water to ensure high yield.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Synthetic Route: This compound can be synthesized by the reaction of glycidol with methacrylic acid in the presence of a base catalyst such as sodium hydroxide.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.
-
Prop-2-enenitrile
Synthetic Route: This compound can be synthesized through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-120°C) to achieve high yield.
Industrial Production Methods
-
Methyl 2-methylprop-2-enoate
- Industrially, this compound is produced through the catalytic esterification of methacrylic acid with methanol using sulfuric acid as a catalyst. The process involves continuous distillation to remove water and drive the reaction to completion .
-
2-methylpropyl prop-2-enoate
- This compound is produced on an industrial scale by the esterification of propionic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out in a continuous stirred-tank reactor with the removal of water .
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
- Industrial production involves the reaction of glycidol with methacrylic acid in the presence of a base catalyst. The process is carried out in a batch reactor with continuous stirring .
-
Prop-2-enenitrile
- This compound is produced industrially through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent. The reaction is conducted in a continuous flow reactor at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
-
Methyl 2-methylprop-2-enoate
Polymerization: This compound undergoes free radical polymerization to form polymethyl methacrylate (PMMA).
Hydrolysis: It can be hydrolyzed to methacrylic acid and methanol in the presence of a strong acid or base.
-
2-methylpropyl prop-2-enoate
Esterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to propionic acid and isobutanol in the presence of an acid or base.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Epoxide Ring Opening: This compound can undergo ring-opening reactions with nucleophiles such as amines and alcohols to form various derivatives.
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
-
Prop-2-enenitrile
Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.
Polymerization: It can undergo free radical polymerization to form polyacrylonitrile.
Common Reagents and Conditions
-
Methyl 2-methylprop-2-enoate
Reagents: Free radical initiators (e.g., benzoyl peroxide), acids, bases.
Conditions: Elevated temperatures, continuous stirring.
-
2-methylpropyl prop-2-enoate
Reagents: Alcohols, acids, bases.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Reagents: Nucleophiles (e.g., amines, alcohols), free radical initiators.
Conditions: Room temperature, continuous stirring.
-
Prop-2-enenitrile
Major Products Formed
-
Methyl 2-methylprop-2-enoate
-
2-methylpropyl prop-2-enoate
Products: Various esters, propionic acid, isobutanol.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Products: Cross-linked polymers, various derivatives.
-
Prop-2-enenitrile
Products: Polyacrylonitrile, various derivatives.
Aplicaciones Científicas De Investigación
-
Methyl 2-methylprop-2-enoate
Chemistry: Used as a monomer in the production of polymethyl methacrylate (PMMA).
Biology: Used in the synthesis of biocompatible materials for medical applications.
Medicine: Used in the production of bone cement and dental materials.
Industry: Used in the production of coatings, adhesives, and sealants.
-
2-methylpropyl prop-2-enoate
Chemistry: Used as a reagent in organic synthesis.
Biology: Used in the synthesis of bioactive compounds.
Medicine: Used in the production of pharmaceuticals.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Chemistry: Used as a monomer in the production of cross-linked polymers.
Medicine: Used in the production of drug delivery systems.
-
Prop-2-enenitrile
Chemistry: Used as a monomer in the production of polyacrylonitrile.
Industry: Used in the production of synthetic fibers and resins.
Mecanismo De Acción
-
Methyl 2-methylprop-2-enoate
Mechanism: Acts as a monomer in free radical polymerization to form polymethyl methacrylate (PMMA).
Molecular Targets: Free radicals generated by initiators such as benzoyl peroxide.
Pathways: Polymerization pathway involving the formation of free radicals and subsequent chain propagation.
-
2-methylpropyl prop-2-enoate
Mechanism: Undergoes esterification and hydrolysis reactions.
Molecular Targets: Acid and base catalysts.
Pathways: Esterification and hydrolysis pathways involving the formation and cleavage of ester bonds.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Mechanism: Undergoes epoxide ring-opening reactions and free radical polymerization.
Molecular Targets: Nucleophiles and free radicals.
Pathways: Ring-opening and polymerization pathways involving nucleophilic attack and free radical formation.
-
Prop-2-enenitrile
Mechanism: :
Propiedades
Número CAS |
40795-82-2 |
|---|---|
Fórmula molecular |
C22H33NO7 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H10O3.C7H12O2.C5H8O2.C3H3N/c1-5(2)7(8)10-4-6-3-9-6;1-4-7(8)9-5-6(2)3;1-4(2)5(6)7-3;1-2-3-4/h6H,1,3-4H2,2H3;4,6H,1,5H2,2-3H3;1H2,2-3H3;2H,1H2 |
Clave InChI |
MMILETYNVHGIEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC#N |
Números CAS relacionados |
40795-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


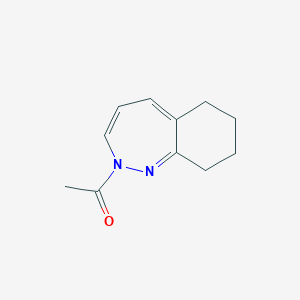
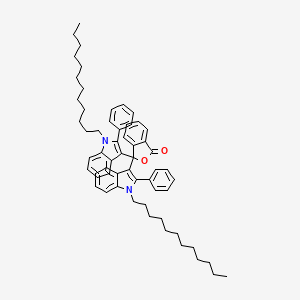


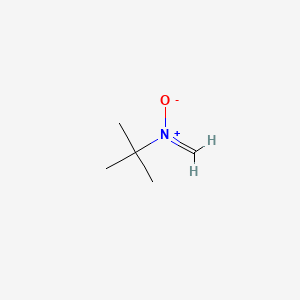
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
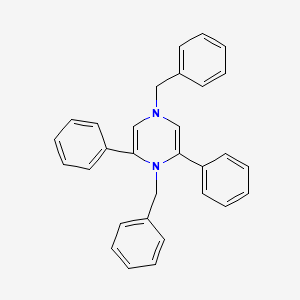
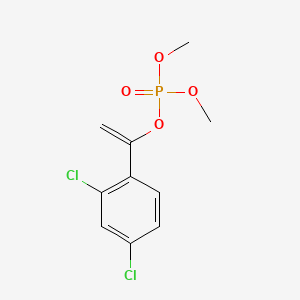
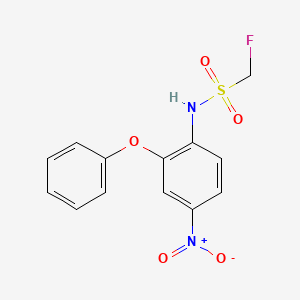
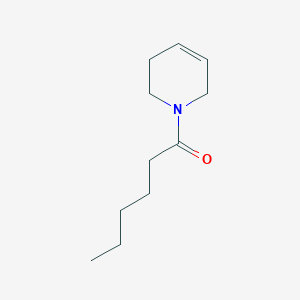
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
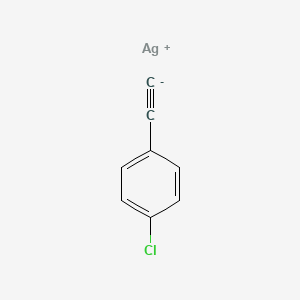
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
